REACTION_CXSMILES
|
Cl[CH2:2][CH2:3][CH2:4][CH2:5][O:6][C:7]1[CH:16]=[C:15]2[C:10]([CH:11]=[CH:12][C:13](=[O:17])[NH:14]2)=[CH:9][CH:8]=1.Cl.[S:19]1[CH:23]=[CH:22][C:21]2[C:24]([N:28]3[CH2:33][CH2:32][NH:31][CH2:30][CH2:29]3)=[CH:25][CH:26]=[CH:27][C:20]1=2.C(=O)([O-])[O-].[K+].[K+].[I-].[Na+]>O.CN(C)C=O>[S:19]1[CH:23]=[CH:22][C:21]2[C:24]([N:28]3[CH2:33][CH2:32][N:31]([CH2:2][CH2:3][CH2:4][CH2:5][O:6][C:7]4[CH:16]=[C:15]5[C:10]([CH:11]=[CH:12][C:13](=[O:17])[NH:14]5)=[CH:9][CH:8]=4)[CH2:30][CH2:29]3)=[CH:25][CH:26]=[CH:27][C:20]1=2 |f:1.2,3.4.5,6.7|
|
Name
|
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
ClCCCCOC1=CC=C2C=CC(NC2=C1)=O
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
Cl.S1C2=C(C=C1)C(=CC=C2)N2CCNCC2
|
Name
|
|
Quantity
|
14 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
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CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
was stirred for 2 hours at 80° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
precipitated crystals
|
Type
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CUSTOM
|
Details
|
were separated by filtration
|
Type
|
DISSOLUTION
|
Details
|
The crystals were dissolved in a mixed solvent of dichloromethane and methanol
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (dichloromethane:methanol=100:3)
|
Type
|
CUSTOM
|
Details
|
Recrystallized from ethanol, 13.6 g of 7-[4-(4-benzo[b]thiophen-4-yl-piperazin-1-yl)butoxy-]-1H-quinolin-2-one in the form of a white powder
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
S1C2=C(C=C1)C(=CC=C2)N2CCN(CC2)CCCCOC2=CC=C1C=CC(NC1=C2)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |